molecular formula C17H12ClF3N2O4S B2400076 5-(((5-Chloro-2-methoxyphenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole CAS No. 1105222-32-9

5-(((5-Chloro-2-methoxyphenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B2400076
CAS No.: 1105222-32-9
M. Wt: 432.8
InChI Key: ULFRVIIXQANELJ-UHFFFAOYSA-N
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Description

5-(((5-Chloro-2-methoxyphenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Chloro-2-methoxyphenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.

    Oxadiazole Ring Formation: The sulfonyl intermediate is then reacted with hydrazine derivatives to form the oxadiazole ring. This step often requires specific conditions such as elevated temperatures and the presence of catalysts.

    Final Coupling: The final step involves coupling the oxadiazole ring with 3-(trifluoromethyl)benzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonyl groups.

    Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group.

    Substitution: The chloro and methoxy groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(((5-Chloro-2-methoxyphenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the sulfonyl and trifluoromethyl groups, making it less versatile.

    5-(4-Chlorophenyl)-1,2,4-oxadiazole: Similar structure but different substituents, leading to different chemical properties.

    3-(Trifluoromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: Similar but lacks the sulfonyl group.

Uniqueness

The presence of the sulfonyl, methoxy, and trifluoromethyl groups in 5-(((5-Chloro-2-methoxyphenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole imparts unique chemical properties, such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O4S/c1-26-13-6-5-12(18)8-14(13)28(24,25)9-15-22-16(23-27-15)10-3-2-4-11(7-10)17(19,20)21/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFRVIIXQANELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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